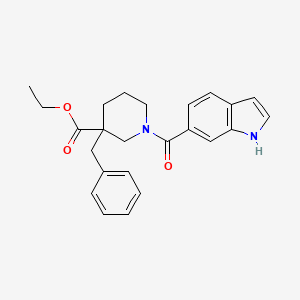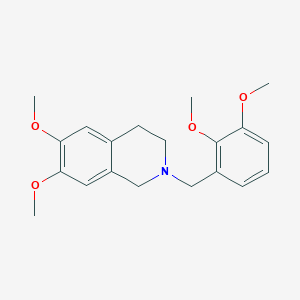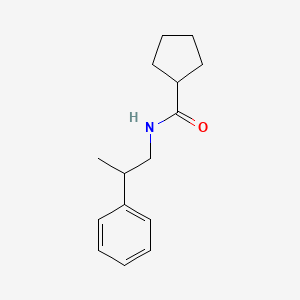![molecular formula C17H24ClNO3 B6130327 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride](/img/structure/B6130327.png)
1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride, also known as DIBO, is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. DIBO is a piperidine-based compound that has been synthesized through a series of chemical reactions.
作用机制
1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride acts as a covalent inhibitor of ubiquitin ligases, which are enzymes that play a crucial role in protein degradation. 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride binds to the active site of ubiquitin ligases and forms a covalent bond with the enzyme, thereby inhibiting its activity. This leads to the accumulation of proteins that would normally be degraded by the ubiquitin-proteasome system.
Biochemical and Physiological Effects
The inhibition of ubiquitin ligases by 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride has been shown to have various effects on cellular processes. For example, 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride has also been shown to enhance the efficacy of chemotherapy drugs by preventing the degradation of proteins that are targeted by these drugs. In addition, 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride has several advantages as a tool for scientific research. It is a highly specific inhibitor of ubiquitin ligases and has been shown to have minimal off-target effects. 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride is also stable in solution and can be easily synthesized in the laboratory. However, 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride has some limitations, including its relatively low potency compared to other inhibitors of ubiquitin ligases. In addition, 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride has been shown to have some toxicity in animal models, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride. One area of interest is the development of more potent inhibitors of ubiquitin ligases that can be used in combination with 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride to enhance its efficacy. Another area of interest is the study of the effects of 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride on the ubiquitin-proteasome system in different cell types and under different conditions. Finally, the development of 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride derivatives with improved pharmacokinetic properties may lead to the development of new therapies for diseases such as cancer and neurodegenerative disorders.
In conclusion, 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride, or 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride, is a piperidine-based compound that has potential applications in scientific research. 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride is a specific inhibitor of ubiquitin ligases and has been shown to have various effects on cellular processes. While 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride has some limitations, its use in scientific research has provided valuable insights into the role of protein degradation in health and disease. Future research on 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride may lead to the development of new therapies for diseases such as cancer and neurodegenerative disorders.
合成方法
1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride can be synthesized through a multi-step process that involves the reaction of 2,6-dimethoxyphenol with 4-bromobutyne and piperidine. The resulting product is then reacted with hydrochloric acid to yield 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride. The synthesis of 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride is a complex process that requires expertise in organic chemistry.
科学研究应用
1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride has been used in scientific research in various fields, including biochemistry, pharmacology, and neuroscience. 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride has been shown to interact with proteins such as ubiquitin ligases, which play a crucial role in protein degradation. 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride has also been used as a tool to study the role of protein degradation in various cellular processes, including cell cycle regulation and DNA repair. In addition, 1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]piperidine hydrochloride has been used to study the effects of protein degradation on the development of diseases such as cancer and neurodegenerative disorders.
属性
IUPAC Name |
1-[4-(2,6-dimethoxyphenoxy)but-2-ynyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.ClH/c1-19-15-9-8-10-16(20-2)17(15)21-14-7-6-13-18-11-4-3-5-12-18;/h8-10H,3-5,11-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMLOEQCUJKZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCC#CCN2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-2-phenyl-N-(1-{1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6130246.png)
![3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B6130264.png)
![2-[(2-fluorophenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6130271.png)
![4-[(1-oxido-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6130285.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B6130292.png)


![3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-isopropyl-2-piperazinone](/img/structure/B6130302.png)
![1-(cyclohexylmethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6130308.png)


![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}isonicotinamide](/img/structure/B6130334.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(4-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B6130344.png)
![1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-L-prolinamide](/img/structure/B6130351.png)